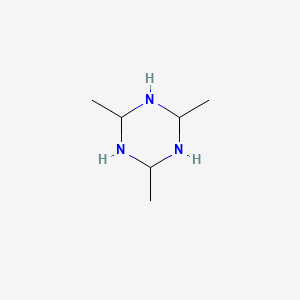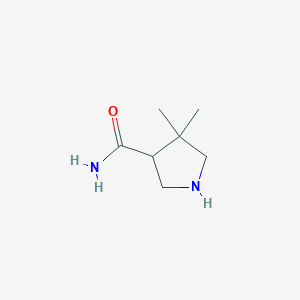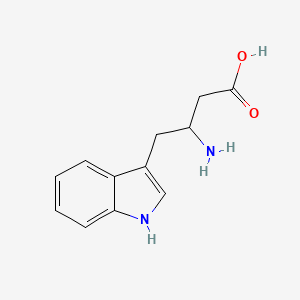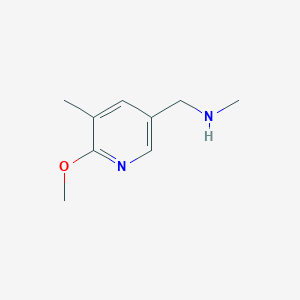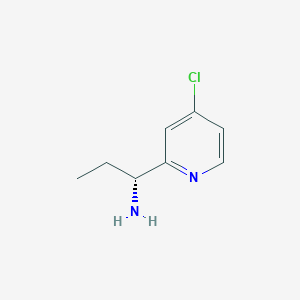
(R)-1-(4-Chloropyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Chloropyridin-2-yl)propan-1-amine: is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an amine group at the 1-position of the propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloropyridine and ®-1-chloropropane.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Pharmaceuticals: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
Agrochemicals: Utilized in the development of agrochemical products such as pesticides and herbicides.
Wirkmechanismus
Mechanism:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The amine group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The pyridine ring can interact with receptor sites, modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Chloropyridin-2-yl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(4-Chloropyridin-2-yl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Chain Length: The propyl chain length can influence the compound’s reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
(1R)-1-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)8-5-6(9)3-4-11-8/h3-5,7H,2,10H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
WNUVVJWSJPZYQA-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@H](C1=NC=CC(=C1)Cl)N |
Kanonische SMILES |
CCC(C1=NC=CC(=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


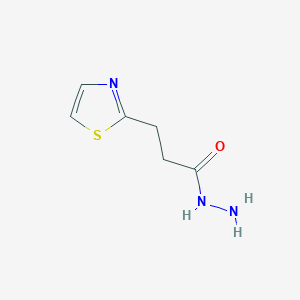

![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
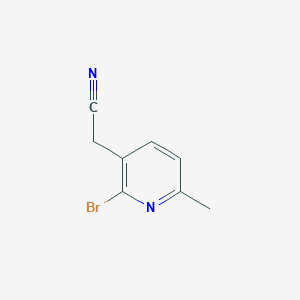

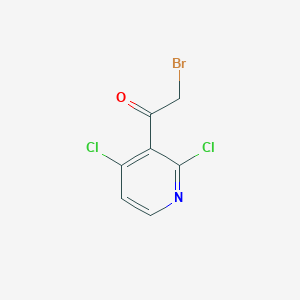
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)

